molecular formula C16H15N3O2 B5748714 3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5748714
M. Wt: 281.31 g/mol
InChI Key: BYGAGUQECNVSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring.

Mechanism of Action

The mechanism of action of 3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This inhibition leads to the suppression of inflammation, tumor growth, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its versatility. It can be used in various assays to study its effects on different cell types and organisms. Additionally, this compound has a relatively low toxicity profile, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the study of its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types and organisms. Finally, the potential applications of this compound in material science, specifically in the development of OLEDs, should also be explored further.

Synthesis Methods

The synthesis of 3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves a two-step reaction. In the first step, 3,4-dimethylphenol is reacted with chloromethyl methyl ether to form 3,4-dimethylphenoxy methyl ether. In the second step, 3,4-dimethylphenoxy methyl ether is reacted with 5-amino-3-pyridinemethanol and triethylorthoformate to form 3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.

Scientific Research Applications

3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been found to have potential applications in the field of material science, specifically in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-5-6-14(8-12(11)2)20-10-15-18-16(19-21-15)13-4-3-7-17-9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGAGUQECNVSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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